molecular formula C19H13N3O2 B13872211 (3-Hydroxy-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone CAS No. 923279-99-6

(3-Hydroxy-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B13872211
CAS No.: 923279-99-6
M. Wt: 315.3 g/mol
InChI Key: BUGUDQDKDOXDFW-UHFFFAOYSA-N
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Description

(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone typically involves the reaction between aldonitrones and dibenzoylacetylene under microwave-assisted conditions . This method is preferred due to its efficiency and high yield compared to traditional thermal activation methods . The reaction proceeds through two distinct pathways, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes scaling up the microwave-assisted reactions and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.

Scientific Research Applications

(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

Properties

CAS No.

923279-99-6

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C19H13N3O2/c23-18-16(19(24)22-11-10-20-12-22)14-8-4-5-9-15(14)21-17(18)13-6-2-1-3-7-13/h1-12,23H

InChI Key

BUGUDQDKDOXDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)N4C=CN=C4

Origin of Product

United States

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